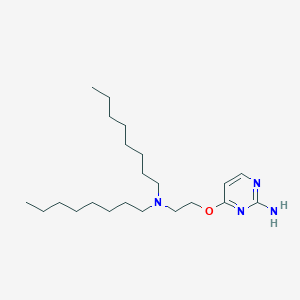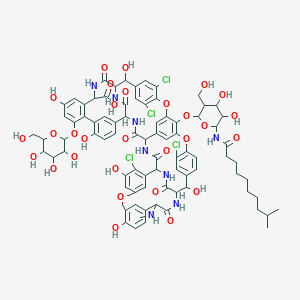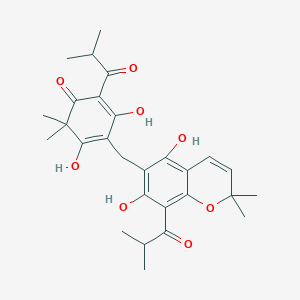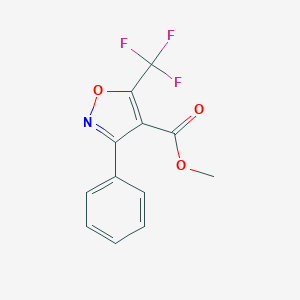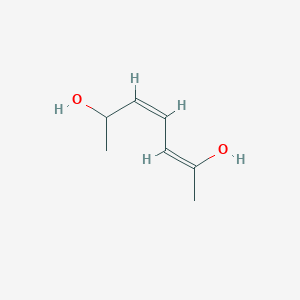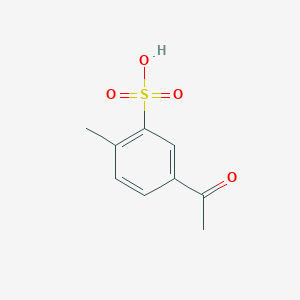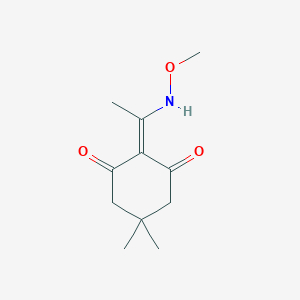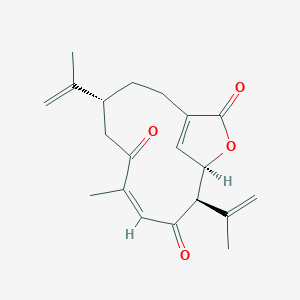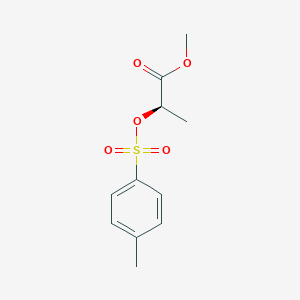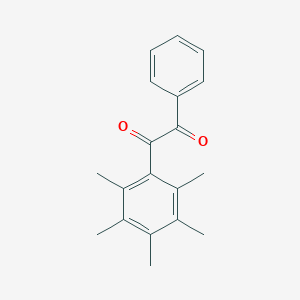![molecular formula C14H13NO3S B024730 4-[(4-Acetylphenyl)sulfonyl]aniline CAS No. 100866-99-7](/img/structure/B24730.png)
4-[(4-Acetylphenyl)sulfonyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Acetylphenyl)sulfonyl]aniline is an organic compound that belongs to the class of sulfonamides. It is commonly used in scientific research for its various applications in the field of organic chemistry, medicinal chemistry, and biochemistry. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Scientific Research Applications
4-[(4-Acetylphenyl)sulfonyl]aniline has various applications in scientific research. It is commonly used as a reagent in organic synthesis, especially in the synthesis of sulfonamides and related compounds. It is also used in medicinal chemistry for the development of new drugs targeting different diseases such as cancer, Alzheimer's disease, and bacterial infections. Moreover, this compound has been used as a probe for studying the binding interactions of sulfonamides with proteins.
Mechanism of Action
The mechanism of action of 4-[(4-Acetylphenyl)sulfonyl]aniline is based on its ability to inhibit the activity of carbonic anhydrase (CA) enzymes. CA enzymes are involved in various physiological processes such as acid-base balance, respiration, and ion transport. Inhibition of CA enzymes has been shown to be effective in the treatment of glaucoma, epilepsy, and other diseases. 4-[(4-Acetylphenyl)sulfonyl]aniline inhibits CA enzymes by binding to the zinc ion in the active site of the enzyme, thus preventing the catalysis of the reaction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(4-Acetylphenyl)sulfonyl]aniline are mainly related to its inhibition of CA enzymes. This inhibition leads to a decrease in the production of bicarbonate ions, which are essential for maintaining the acid-base balance in the body. Therefore, the use of this compound can lead to acidosis, which is a condition characterized by an increase in the acidity of the blood. Moreover, inhibition of CA enzymes can also lead to a decrease in the production of aqueous humor in the eye, which is beneficial in the treatment of glaucoma.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[(4-Acetylphenyl)sulfonyl]aniline in lab experiments are its high purity, stability, and low cost. Moreover, this compound is readily available and can be synthesized using simple methods. However, one limitation of using this compound is its toxicity, which can be harmful to the experimenter if not handled properly. Therefore, appropriate safety measures should be taken while handling this compound.
Future Directions
In the future, 4-[(4-Acetylphenyl)sulfonyl]aniline can be used for the development of new drugs targeting various diseases such as cancer, Alzheimer's disease, and bacterial infections. Moreover, this compound can be used as a probe for studying the binding interactions of sulfonamides with proteins. Furthermore, the synthesis of new derivatives of this compound can be explored to improve its potency and selectivity towards CA enzymes. Finally, the use of this compound in combination with other drugs can be investigated to enhance its therapeutic effects.
Conclusion:
In conclusion, 4-[(4-Acetylphenyl)sulfonyl]aniline is an organic compound that has various applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has the potential to be used for the development of new drugs targeting various diseases and can be used as a probe for studying the binding interactions of sulfonamides with proteins. However, appropriate safety measures should be taken while handling this compound due to its toxicity.
Synthesis Methods
4-[(4-Acetylphenyl)sulfonyl]aniline can be synthesized using different methods. One of the most commonly used methods is the reaction between 4-acetamidobenzenesulfonyl chloride and aniline in the presence of a base. This reaction results in the formation of 4-[(4-Acetylphenyl)sulfonyl]aniline as a white solid with a yield of around 80%.
properties
CAS RN |
100866-99-7 |
|---|---|
Product Name |
4-[(4-Acetylphenyl)sulfonyl]aniline |
Molecular Formula |
C14H13NO3S |
Molecular Weight |
275.32 g/mol |
IUPAC Name |
1-[4-(4-aminophenyl)sulfonylphenyl]ethanone |
InChI |
InChI=1S/C14H13NO3S/c1-10(16)11-2-6-13(7-3-11)19(17,18)14-8-4-12(15)5-9-14/h2-9H,15H2,1H3 |
InChI Key |
HGWHPLHKHGKPKK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



